molecular formula C15H26O6 B1329995 Trimethylolpropane triglycidyl ether CAS No. 3454-29-3

Trimethylolpropane triglycidyl ether

Cat. No.: B1329995
CAS No.: 3454-29-3
M. Wt: 302.36 g/mol
InChI Key: QECCQGLIYMMHCR-UHFFFAOYSA-N
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Description

Trimethylolpropane triglycidyl ether (TMPTGE, CAS 30499-70-8) is a triepoxy compound derived from trimethylolpropane, featuring three reactive glycidyl ether groups. Its molecular formula is C₁₅H₂₆O₆, with a molar mass of 302.36 g/mol and a density of 1.157 g/cm³ . TMPTGE is widely used as a crosslinking agent in polymer electrolytes, hydrogels, adhesives, and shape-memory thermosets due to its high reactivity, thermal stability (>150°C), and ability to form three-dimensional networks .

Comparison with Similar Compounds

Crosslinking Efficiency in Hydrogels

TMPTGE is compared with epichlorohydrin (ECH) and 1,4-butanediol diglycidyl ether (BDDE) in cellulose-based hydrogels:

Property CE (ECH) CB (BDDE) CT (TMPTGE)
Mechanical Strength Moderate High Highest
Porosity Low Moderate High
Thermal Stability (°C) ~120 ~140 >150
Water Resistance Poor Moderate Excellent

TMPTGE-based hydrogels (CT) exhibit superior lap shear strength and water resistance due to its trifunctional structure, enabling denser crosslinking compared to ECH and BDDE .

Performance in Gel Polymer Electrolytes

In lithium-ion batteries, TMPTGE is compared with trimethylolpropane trimethylacrylate (TMPTMA) :

Property TMPTGE TMPTMA
Ionic Conductivity (S/cm) 2.63 × 10⁻⁴ >1 × 10⁻³
Li⁺ Transference Number 0.58 0.51
Mechanical Strength High Moderate
Electrochemical Window 4.5 V >5.0 V

While TMPTMA offers higher conductivity, TMPTGE provides better mechanical stability and compatibility with LiFePO₄/graphite electrodes, achieving 127 mAh/g discharge capacity and >97% Coulombic efficiency over 100 cycles .

Bio-Based Shape-Memory Thermosets

TMPTGE is blended with bio-based triglycidyl phloroglucinol (3EPOPh) and compared to petroleum-based diglycidyl ether of bisphenol A (DGEBA):

Property 3EPOPh/TMPTGE DGEBA
Glass Transition (°C) 85–95 100–110
Tensile Strength (MPa) 45–55 60–70
Shape Recovery (%) 98 95
Sustainability Bio-based Petroleum-based

The 3EPOPh/TMPTGE system shows competitive shape-memory properties (>98% recovery) and reduced environmental impact, making it a viable alternative to DGEBA .

Textile Functionalization

Compared to ethylene glycol diglycidyl ether (EGDE) , TMPTGE shows lower immobilization rates but better wettability:

Property TMPTGE EGDE
Immobilization Rate (%) 75 85
Antimicrobial Activity High Moderate
Fabric Whiteness Slight Reduction Minimal Reduction

TMPTGE’s bulkier structure reduces diffusion efficiency but improves antimicrobial properties .

Biological Activity

Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl ether with significant applications in various industries, particularly in the formulation of epoxy resins. Its unique structure, characterized by three reactive epoxy groups, allows it to enhance mechanical properties and chemical resistance in polymer systems. This article focuses on the biological activity of TMPTGE, including its toxicity, potential for skin sensitization, and applications in biocompatible materials.

  • Chemical Formula : C₁₅H₂₆O₆
  • Molecular Weight : 302.36 g/mol
  • CAS Numbers : 30499-70-8, 3454-29-3
  • Appearance : Colorless to yellow liquid
  • Density : 1.157 g/mL at 25 °C

Toxicity Profile

TMPTGE exhibits notable toxicity, particularly concerning skin and respiratory irritation. The following table summarizes key toxicological data:

EndpointValueOrganismTest Method
Acute Oral Toxicity (LD50)>2000 mg/kgRatOECD 401 (Acute Oral Toxicity)
Skin SensitizationYes (guinea pig)Guinea PigPatch Test
Eye DamageCauses severe damageRabbitDraize Test
Aquatic ToxicityH411 - Toxic to aquatic life with long-lasting effectsN/AEnvironmental Risk Assessment

Case Studies on Toxicity

  • Skin Irritation Study : In a study involving guinea pigs, TMPTGE was found to cause skin sensitization upon contact, indicating its potential as an irritant in occupational settings .
  • Acute Toxicity Analysis : A study reported that TMPTGE has an LD50 greater than 2000 mg/kg in rats, suggesting low acute oral toxicity but necessitating caution due to its irritant properties .

Biocompatibility and Applications

Despite its toxicity, TMPTGE shows promise in developing biocompatible materials. Its reactive nature allows it to form crosslinked networks that can be utilized in medical applications such as drug delivery systems and tissue engineering.

Research Findings

  • Shape-Memory Polymers : TMPTGE has been incorporated into bio-based epoxy shape-memory thermosets. These materials exhibit good thermal stability and mechanical properties, making them suitable for various applications including smart devices and biomedical implants .
  • Electrolyte Development for Batteries : Research indicates that TMPTGE can be used as a crosslinker in gel polymer electrolytes for lithium-ion batteries, enhancing ionic conductivity and thermal stability .

Environmental Impact

The environmental impact of TMPTGE is a concern due to its aquatic toxicity. It is classified as harmful to aquatic life with long-lasting effects, necessitating careful management during production and disposal .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the structural and thermal properties of TMPTGE and its derivatives?

  • Methodological Answer :

  • Structural Analysis : Use Fourier-transform infrared spectroscopy (FT-IR) to identify epoxy and hydroxyl group conversions. Peaks at 910 cm⁻¹ (epoxy) and 3449 cm⁻¹ (hydroxyl) are critical .
  • Nuclear Magnetic Resonance (¹H-NMR) : Confirm cyclic carbonate formation (peaks at 4.5–5.0 ppm for carbonate groups) or crosslinking efficiency .
  • Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and glass transition changes. For example, TMPTGE-modified xanthan gum showed enhanced stability up to 250°C .
  • Molecular Weight Distribution : Gel permeation chromatography (GPC) is recommended for prepolymers synthesized with TMPTGE and diols .

Q. How can TMPTGE be synthesized into cyclic carbonates for non-isocyanate polyurethane applications?

  • Methodological Answer :

  • CO₂ Insertion : React TMPTGE with CO₂ under 2 MPa pressure at 120°C using tetrabutylammonium bromide (3–4 wt%) as a catalyst. Monitor CO₂ consumption to optimize yield .
  • Post-Reaction Analysis : Validate epoxy-to-carbonate conversion via FT-IR (disappearance of epoxy peaks) and ¹H-NMR (emergence of cyclic carbonate signals) .

Advanced Research Questions

Q. How do conflicting reports on optimal reaction conditions (e.g., catalyst concentration, temperature) for TMPTGE-based syntheses arise, and how can they be resolved?

  • Methodological Answer :

  • Contradiction Source : Variations in reactant purity, solvent selection, or pressure control (e.g., CO₂ insertion efficiency in cyclic carbonate synthesis vs. epoxy-amine crosslinking ).
  • Resolution Strategy :

Perform factorial experiments to isolate variables (e.g., temperature, catalyst loading).

Use statistical models (e.g., response surface methodology) to identify dominant factors.

Cross-validate with multiple characterization techniques (e.g., FT-IR, NMR, rheology) to ensure reproducibility .

Q. What experimental design principles apply when immobilizing metal-organic frameworks (MOFs) using TMPTGE as a crosslinker?

  • Methodological Answer :

  • Surface Functionalization : Pre-activate glass beads with TMPTGE to introduce epoxy groups for MOF adhesion. Optimize reaction time to balance crystallinity and BET surface area retention .
  • Characterization : Use X-ray diffraction (XRD) to confirm MOF structural integrity and dynamic breakthrough experiments to assess adsorption accuracy improvements (e.g., MOF@GB composites) .

Q. How can TMPTGE be optimized to enhance crosslinking density in epoxy adhesives without compromising workability?

  • Methodological Answer :

  • Stoichiometric Tuning : Adjust the molar ratio of TMPTGE to diols (e.g., 1,4-butanediol). For example, a 1:2 ratio of TMPTGE:BDO improves hydroxyl content while maintaining low viscosity .
  • Rheological Monitoring : Measure viscosity changes during curing using rotational rheometry . Correlate with mechanical properties (e.g., lap shear strength) to identify optimal curing stages .

Q. What mechanisms explain TMPTGE's dual role in improving thermal stability and adsorption in polymer matrices?

  • Methodological Answer :

  • Thermal Stability : Crosslinking restricts polymer chain mobility, delaying decomposition. For example, TMPTGE-modified xanthan gum showed a 30% reduction in weight loss at 300°C .
  • Adsorption Enhancement : Pore structure modification (via SEM analysis) increases surface area. Hydrogels with 4% TMPTEE loading achieved 35.12 mg/g crystal violet adsorption due to porous microstructures .

Q. Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When divergent results arise (e.g., optimal catalyst loading in CO₂ insertion vs. epoxy-amine reactions ), compare solvent polarity, curing time, and side reactions (e.g., etherification).
  • Multi-Technique Validation : Combine FT-IR, NMR, and mechanical testing to ensure structural and functional conclusions are robust .

Properties

IUPAC Name

2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECCQGLIYMMHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1CO1)(COCC2CO2)COCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42765-17-3
Record name Trimethylolpropane triglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42765-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90873907
Record name 1,1,1-Trimethylolpropane triglycidyl ether
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Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3454-29-3, 30499-70-8
Record name Trimethylolpropane triglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3454-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane
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Record name 1,1,1-Trimethylolpropane triglycidyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane
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Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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